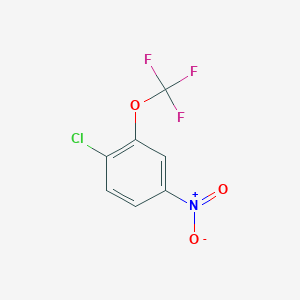

1-Chloro-4-nitro-2-(trifluoromethoxy)benzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-chloro-4-nitro-2-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF3NO3/c8-5-2-1-4(12(13)14)3-6(5)15-7(9,10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVRGIODBGXCYRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])OC(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113421-97-9 | |

| Record name | 4-Chloro-3-(trifluoromethoxy)nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Chloro-2-nitro-4-(trifluoromethoxy)benzene (CAS No. 588-09-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-2-nitro-4-(trifluoromethoxy)benzene is a halogenated nitroaromatic compound that serves as a critical building block in modern medicinal chemistry and drug discovery. Its unique molecular architecture, featuring a trifluoromethoxy group, a nitro functionality, and a chlorine atom on a benzene ring, offers a versatile platform for the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). The strategic placement of these functional groups allows for a wide range of chemical transformations, making it a valuable intermediate in the development of novel therapeutics. This technical guide provides a comprehensive overview of 1-Chloro-2-nitro-4-(trifluoromethoxy)benzene, including its physicochemical properties, synthesis, potential applications in drug development, and safety and handling protocols.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 1-Chloro-2-nitro-4-(trifluoromethoxy)benzene is essential for its effective use in research and development. These properties influence its reactivity, solubility, and handling requirements.

| Property | Value | Source |

| CAS Number | 588-09-0 | [1] |

| Molecular Formula | C₇H₃ClF₃NO₃ | [1] |

| Molecular Weight | 241.55 g/mol | [1] |

| IUPAC Name | 1-chloro-2-nitro-4-(trifluoromethoxy)benzene | [1] |

| Synonyms | 2-Chloro-5-(trifluoromethoxy)nitrobenzene, Benzene, 1-chloro-2-nitro-4-(trifluoromethoxy)- | [1] |

Synthesis of 1-Chloro-2-nitro-4-(trifluoromethoxy)benzene

A potential synthetic pathway is the nitration of 1-chloro-3-(trifluoromethoxy)benzene. The trifluoromethoxy group is an ortho-, para-director, and the chlorine atom is also an ortho-, para-director. However, the strong electron-withdrawing nature of the trifluoromethoxy group and the deactivating effect of the chlorine atom make the aromatic ring less susceptible to electrophilic substitution. The nitro group will preferentially add to the position that is ortho to the chlorine and para to the trifluoromethoxy group, which is the 2-position, due to the directing effects of both substituents.

Experimental Protocol: Nitration of 1-Chloro-3-(trifluoromethoxy)benzene (Hypothetical)

This protocol is based on general procedures for the nitration of substituted benzenes and should be optimized for safety and yield.

Materials:

-

1-Chloro-3-(trifluoromethoxy)benzene

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Dichloromethane (CH₂Cl₂)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Rotary Evaporator

-

Standard laboratory glassware and safety equipment

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.

-

Slowly add 1-chloro-3-(trifluoromethoxy)benzene to the cooled sulfuric acid with continuous stirring.

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

-

Add the nitrating mixture dropwise to the solution of the starting material, maintaining the temperature between 0-10 °C. The rate of addition should be controlled to prevent a rapid increase in temperature.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete, carefully pour the reaction mixture over crushed ice.

-

Extract the product with dichloromethane.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude 1-Chloro-2-nitro-4-(trifluoromethoxy)benzene can be purified by recrystallization or column chromatography.

Causality Behind Experimental Choices:

-

Low Temperature: The nitration reaction is highly exothermic. Maintaining a low temperature is crucial to control the reaction rate, prevent over-nitration (the formation of dinitro products), and minimize side reactions.

-

Sulfuric Acid: Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

-

Work-up Procedure: The aqueous work-up is necessary to remove the strong acids and any unreacted starting materials. The sodium bicarbonate wash neutralizes any remaining acidic residues.

Diagram of the Proposed Synthesis Workflow

Caption: Proposed synthesis of 1-Chloro-2-nitro-4-(trifluoromethoxy)benzene.

Applications in Drug Development

Halogenated and nitro-containing aromatic compounds are prevalent in pharmaceuticals due to their ability to modulate a molecule's pharmacokinetic and pharmacodynamic properties. The trifluoromethoxy group, in particular, is often incorporated to enhance metabolic stability, lipophilicity, and binding affinity to biological targets.

While specific drugs derived directly from 1-Chloro-2-nitro-4-(trifluoromethoxy)benzene are not prominently documented in publicly available literature, its structural motifs are present in various pharmacologically active molecules. This compound serves as a versatile intermediate for the synthesis of more complex drug candidates. For instance, the nitro group can be reduced to an amine, which can then be further functionalized. The chlorine atom can be displaced via nucleophilic aromatic substitution, allowing for the introduction of a wide range of substituents.

This compound is a valuable starting material for creating libraries of novel compounds for high-throughput screening in drug discovery campaigns. Its derivatives could potentially exhibit a range of biological activities, including but not limited to, anticancer, antiviral, and anti-inflammatory properties. For example, similar chloro-nitro aromatic structures are key components in the synthesis of some anti-tuberculosis drugs.[2]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 1-Chloro-2-nitro-4-(trifluoromethoxy)benzene. While a specific safety data sheet (SDS) for this compound is not widely available, data from structurally related compounds, such as 1-chloro-2-nitrobenzene, suggest that it should be handled with care.

Potential Hazards (based on related compounds):

-

Toxicity: May be toxic if swallowed, inhaled, or absorbed through the skin.[3]

-

Irritation: May cause irritation to the skin, eyes, and respiratory tract.

-

Environmental Hazards: Potentially harmful to aquatic life.

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Prevent contact with skin and eyes.

-

In case of accidental exposure, seek immediate medical attention.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

1-Chloro-2-nitro-4-(trifluoromethoxy)benzene is a valuable chemical intermediate with significant potential in the field of drug discovery and development. Its unique combination of functional groups provides a versatile scaffold for the synthesis of novel and complex molecules. While detailed public information on its direct applications is limited, its structural features are highly relevant to modern medicinal chemistry. Researchers and scientists working with this compound should adhere to strict safety protocols and can leverage its reactivity to explore new chemical space in the quest for innovative therapeutics.

References

- PubChem. 1-Chloro-2-nitro-4-(trifluoromethoxy)benzene. National Center for Biotechnology Information. [Link]

- Justia Patents. Process for production of 2-chloro-4-nitroimidazole derivatives. [Link]

Sources

An In-Depth Technical Guide to the Molecular Structure of 1-Chloro-2-nitro-4-(trifluoromethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-2-nitro-4-(trifluoromethoxy)benzene is a halogenated nitroaromatic compound that serves as a versatile building block in synthetic organic chemistry. Its unique molecular architecture, featuring a trifluoromethoxy group, a nitro group, and a chlorine atom attached to a benzene ring, imparts a distinct reactivity profile that is of significant interest in the design and synthesis of novel pharmaceuticals and agrochemicals. The interplay of the electron-withdrawing and directing effects of these substituents governs the molecule's chemical behavior, making a thorough understanding of its structure and properties essential for its effective utilization in research and development. This guide provides a comprehensive overview of the molecular structure, properties, synthesis, and reactivity of 1-chloro-2-nitro-4-(trifluoromethoxy)benzene, offering valuable insights for professionals in the field of drug discovery and chemical synthesis.

Molecular Identity and Physicochemical Properties

Chemical Identity:

| Identifier | Value |

| IUPAC Name | 1-chloro-2-nitro-4-(trifluoromethoxy)benzene[1] |

| CAS Number | 588-09-0[1][2] |

| Molecular Formula | C₇H₃ClF₃NO₃[1][2] |

| Molecular Weight | 241.55 g/mol [1][2] |

| Synonyms | 2-Chloro-5-(trifluoromethoxy)nitrobenzene[1] |

Physicochemical Properties:

| Property | Value | Source |

| XLogP3 | 3.5 | Computed by PubChem[1] |

| Hydrogen Bond Donor Count | 0 | Computed by PubChem[1] |

| Hydrogen Bond Acceptor Count | 6 | Computed by PubChem[1] |

| Rotatable Bond Count | 1 | Computed by PubChem[1] |

| Topological Polar Surface Area | 55.1 Ų | Computed by PubChem[1] |

| Storage | Sealed in dry, room temperature | BLDpharm[2] |

Elucidation of the Molecular Structure

The molecular structure of 1-chloro-2-nitro-4-(trifluoromethoxy)benzene is characterized by a benzene ring substituted with three key functional groups. The spatial arrangement and electronic interactions of these groups dictate the molecule's overall properties and reactivity.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts will be influenced by the electron-withdrawing effects of the nitro, chloro, and trifluoromethoxy groups.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the six aromatic carbons and the carbon of the trifluoromethoxy group. The chemical shifts of the aromatic carbons will be significantly affected by the attached substituents.

¹⁹F NMR Spectroscopy: The fluorine NMR spectrum is expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethoxy group.

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the nitro group (typically strong asymmetric and symmetric stretching vibrations around 1530-1500 cm⁻¹ and 1350-1330 cm⁻¹), the C-Cl bond (around 800-600 cm⁻¹), and the C-O and C-F bonds of the trifluoromethoxy group.

Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) and fragmentation patterns characteristic of the loss of functional groups such as NO₂, Cl, and OCF₃.

Synthesis and Reactivity

Synthetic Approaches

The synthesis of 1-chloro-2-nitro-4-(trifluoromethoxy)benzene can be envisioned through a multi-step process, likely starting from a readily available substituted benzene derivative. A plausible synthetic route would involve the nitration of a suitable precursor, such as 1-chloro-4-(trifluoromethoxy)benzene.

Hypothetical Synthesis Workflow:

A potential synthetic route.

Experimental Protocol (General Nitration):

A general procedure for the nitration of an activated benzene ring involves the slow addition of the substrate to a mixture of concentrated nitric acid and sulfuric acid at a controlled temperature, typically between 0 and 10°C. The reaction is then allowed to proceed at room temperature before being quenched by pouring onto ice. The product can then be extracted with an organic solvent and purified by chromatography or recrystallization.[3]

Reactivity Profile

The reactivity of 1-chloro-2-nitro-4-(trifluoromethoxy)benzene is dominated by the strong electron-withdrawing nature of the nitro and trifluoromethoxy groups. These groups deactivate the benzene ring towards electrophilic aromatic substitution. However, they significantly activate the ring for nucleophilic aromatic substitution (SNAr).

Nucleophilic Aromatic Substitution (SNAr):

The presence of the strongly electron-withdrawing nitro group ortho and para to the chlorine atom makes the carbon atom attached to the chlorine highly electrophilic and susceptible to attack by nucleophiles. The trifluoromethoxy group further enhances this effect through its inductive electron withdrawal.

Mechanism of SNAr:

The SNAr reaction mechanism.

This high reactivity in SNAr reactions makes 1-chloro-2-nitro-4-(trifluoromethoxy)benzene a valuable intermediate for introducing a variety of functional groups onto the aromatic ring, which is a key strategy in drug discovery for modifying the properties of lead compounds.

Applications in Drug Discovery and Development

While specific examples of drugs containing the 1-chloro-2-nitro-4-(trifluoromethoxy)benzene moiety are not prevalent in publicly available literature, its structural features make it a highly attractive scaffold for medicinal chemistry.

Role as a Pharmacophore:

The trifluoromethoxy group is a lipophilic electron-withdrawing group that can improve metabolic stability and membrane permeability of drug candidates. The nitro group can act as a hydrogen bond acceptor and its reduction to an amino group provides a handle for further functionalization. The chlorine atom serves as a versatile leaving group for the introduction of various pharmacophoric elements via SNAr reactions.

Potential Therapeutic Areas:

The structural motifs present in this molecule are found in compounds with a wide range of biological activities. Its potential as a building block could be explored in the development of kinase inhibitors, anti-infective agents, and compounds targeting other disease areas where substituted aromatic scaffolds are known to be effective.

Safety and Handling

1-Chloro-2-nitro-4-(trifluoromethoxy)benzene is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation.[2]

Precautionary Measures:

-

Wear protective gloves, clothing, eye protection, and face protection.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Use only outdoors or in a well-ventilated area.

-

Wash skin thoroughly after handling.

-

Do not eat, drink, or smoke when using this product.

Conclusion

1-Chloro-2-nitro-4-(trifluoromethoxy)benzene is a synthetically valuable compound with a unique combination of functional groups that confer a distinct reactivity profile. Its utility as a building block in the synthesis of complex organic molecules, particularly in the context of drug discovery, is significant. The ability to undergo facile nucleophilic aromatic substitution allows for the introduction of diverse functionalities, making it a powerful tool for the construction of compound libraries for high-throughput screening and for the optimization of lead compounds. A thorough understanding of its molecular structure and reactivity is paramount for leveraging its full potential in the development of new chemical entities with desired biological activities.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 23297211, 1-Chloro-2-nitro-4-(trifluoromethoxy)benzene. Retrieved from [Link].

-

Quora. (2020). Which one has the highest nucleophilic substitution reactivity trend, 4-nitrochlorobenzene or methyl chlorobenzenes?. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]

-

Aakash Institute. (n.d.). Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 1-Chloro-2-nitro-4-(trifluoromethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a key building block in modern medicinal and materials chemistry, 1-Chloro-2-nitro-4-(trifluoromethoxy)benzene presents a unique combination of reactive sites. Its trifluoromethoxy group imparts desirable properties such as increased lipophilicity and metabolic stability, while the chloro and nitro substituents offer versatile handles for synthetic transformations. This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and an exploration of its applications, particularly in the realm of drug discovery. The information herein is intended to empower researchers to harness the full potential of this valuable synthetic intermediate.

Physicochemical Properties

1-Chloro-2-nitro-4-(trifluoromethoxy)benzene is a substituted aromatic compound with the molecular formula C₇H₃ClF₃NO₃ and a molecular weight of 241.55 g/mol .[1]

| Property | Value | Source |

| CAS Number | 588-09-0 | [1][2] |

| IUPAC Name | 1-chloro-2-nitro-4-(trifluoromethoxy)benzene | [1] |

| Synonyms | 2-Chloro-5-(trifluoromethoxy)nitrobenzene | [1] |

| Molecular Formula | C₇H₃ClF₃NO₃ | [1] |

| Molecular Weight | 241.55 g/mol | [1] |

| XLogP3 | 3.5 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 6 | [1] |

| Topological Polar Surface Area | 55.1 Ų | [1] |

| Boiling Point | 367-368 K at 0.013 bar | [3] |

| Enthalpy of Vaporization (ΔvapH) | 57.6 kJ/mol at 373 K | [3] |

Synthesis of 1-Chloro-2-nitro-4-(trifluoromethoxy)benzene

The synthesis of 1-Chloro-2-nitro-4-(trifluoromethoxy)benzene is typically achieved through the nitration of 4-chloro-1-(trifluoromethoxy)benzene. The trifluoromethoxy group is a meta-director, while the chloro group is an ortho-, para-director. Due to steric hindrance from the trifluoromethoxy group, the primary product of nitration is the desired 1-chloro-2-nitro-4-(trifluoromethoxy)benzene.

Experimental Protocol: Nitration of 4-chloro-1-(trifluoromethoxy)benzene

This protocol is adapted from standard nitration procedures for similar aromatic compounds.

Materials:

-

4-chloro-1-(trifluoromethoxy)benzene

-

Fuming nitric acid (90%)

-

Concentrated sulfuric acid (98%)

-

Dichloromethane

-

Ice

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.

-

Slowly add fuming nitric acid to the sulfuric acid with continuous stirring, maintaining the temperature below 10 °C to form the nitrating mixture.

-

Dissolve 4-chloro-1-(trifluoromethoxy)benzene in dichloromethane in a separate flask and cool it in an ice bath.

-

Slowly add the nitrating mixture dropwise to the solution of 4-chloro-1-(trifluoromethoxy)benzene, ensuring the reaction temperature does not exceed 10 °C.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully pour the reaction mixture over crushed ice.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water and saturated sodium bicarbonate solution until the effervescence ceases.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 1-chloro-2-nitro-4-(trifluoromethoxy)benzene.

Caption: Synthesis of 1-Chloro-2-nitro-4-(trifluoromethoxy)benzene.

Chemical Reactivity and Key Transformations

The chemical reactivity of 1-Chloro-2-nitro-4-(trifluoromethoxy)benzene is dominated by the interplay of its three functional groups.

Nucleophilic Aromatic Substitution (SNAr)

The presence of the electron-withdrawing nitro group ortho to the chlorine atom significantly activates the aromatic ring towards nucleophilic aromatic substitution. This allows for the displacement of the chloride ion by a variety of nucleophiles, a key transformation in the synthesis of more complex molecules.

Mechanism: The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate formed by the addition of the nucleophile to the carbon atom bearing the chlorine. The negative charge of this intermediate is delocalized onto the nitro group, which stabilizes it and facilitates the subsequent elimination of the chloride ion.

Caption: Nucleophilic Aromatic Substitution (SNAr) Mechanism.

Experimental Protocol: Reaction with an Amine

This protocol provides a general procedure for the reaction of 1-Chloro-2-nitro-4-(trifluoromethoxy)benzene with a primary or secondary amine.

Materials:

-

1-Chloro-2-nitro-4-(trifluoromethoxy)benzene

-

Amine (e.g., morpholine, piperidine)

-

Potassium carbonate

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 1-Chloro-2-nitro-4-(trifluoromethoxy)benzene in DMF, add the amine and potassium carbonate.

-

Heat the reaction mixture at 80-100 °C and monitor its progress by TLC.

-

Upon completion, cool the reaction to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired N-substituted product.

Reduction of the Nitro Group

The nitro group of 1-Chloro-2-nitro-4-(trifluoromethoxy)benzene can be readily reduced to an amine, providing a crucial intermediate, 2-chloro-5-(trifluoromethoxy)aniline. This aniline derivative is a valuable precursor for the synthesis of various heterocyclic compounds and other pharmacologically active molecules.

Common Reducing Agents:

-

Catalytic Hydrogenation: Hydrogen gas with a palladium on carbon (Pd/C) catalyst is a highly effective method. However, care must be taken to avoid dehalogenation. Raney Nickel can be an alternative to minimize dehalogenation.[4]

-

Metal/Acid Systems: Iron (Fe) or tin (Sn) in the presence of hydrochloric acid (HCl) are classic and cost-effective methods for nitro group reduction.[4]

-

Tin(II) Chloride (SnCl₂): This reagent offers a milder alternative for the reduction of nitro groups.[4]

Caption: Reduction of the nitro group workflow.

Experimental Protocol: Reduction using Iron and Hydrochloric Acid

This protocol is a robust and scalable method for the reduction of the nitro group.

Materials:

-

1-Chloro-2-nitro-4-(trifluoromethoxy)benzene

-

Iron powder

-

Ethanol

-

Concentrated hydrochloric acid

-

Sodium carbonate solution

-

Dichloromethane

Procedure:

-

In a round-bottom flask, suspend iron powder in a mixture of ethanol and water.

-

Heat the suspension to reflux and then add a solution of 1-Chloro-2-nitro-4-(trifluoromethoxy)benzene in ethanol dropwise.

-

Simultaneously, add concentrated hydrochloric acid dropwise to maintain an acidic pH.

-

After the addition is complete, continue refluxing until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture and filter it through a pad of celite to remove the iron salts.

-

Neutralize the filtrate with a saturated sodium carbonate solution.

-

Extract the product with dichloromethane.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield 2-chloro-5-(trifluoromethoxy)aniline.

Applications in Drug Discovery and Medicinal Chemistry

1-Chloro-2-nitro-4-(trifluoromethoxy)benzene and its derivatives are valuable intermediates in the synthesis of pharmaceuticals.[5] The trifluoromethoxy group is often incorporated into drug candidates to enhance their metabolic stability and lipophilicity, which can improve their pharmacokinetic profiles. The chloro and amino (from the reduced nitro group) functionalities serve as key points for further molecular elaboration.

While specific drugs containing the exact 1-chloro-2-nitro-4-(trifluoromethoxy)phenyl moiety are not prominently documented in the public domain, the strategic importance of this substitution pattern is evident in numerous patents and research articles exploring novel therapeutic agents. For instance, related chloro-nitroaromatic compounds are precursors to various kinase inhibitors, anti-cancer agents, and anti-inflammatory drugs.[6]

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region (δ 7.0-8.5 ppm), corresponding to the three protons on the benzene ring. The proton ortho to the nitro group will likely be the most downfield.

-

¹³C NMR: The carbon NMR spectrum will display seven distinct signals for the seven carbon atoms. The carbon bearing the trifluoromethoxy group and the carbons attached to the chlorine and nitro groups will have characteristic chemical shifts.

-

IR Spectroscopy: The infrared spectrum will show strong characteristic absorption bands for the nitro group (asymmetric and symmetric stretching around 1530 cm⁻¹ and 1350 cm⁻¹, respectively). The C-Cl, C-F, and C-O stretching vibrations will also be present.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z 241 and an M+2 peak with approximately one-third the intensity, characteristic of the presence of a chlorine atom. Fragmentation patterns would likely involve the loss of NO₂, O, and CF₃ groups.

Safety and Handling

1-Chloro-2-nitro-4-(trifluoromethoxy)benzene should be handled with care in a well-ventilated fume hood.[7] As with other chlorinated nitroaromatic compounds, it is expected to be toxic if swallowed, in contact with skin, or if inhaled.[8] It may cause skin and eye irritation.[7]

Personal Protective Equipment (PPE):

-

Safety goggles or a face shield

-

Chemical-resistant gloves (e.g., nitrile)

-

A lab coat

-

Respiratory protection if working with powders or in a poorly ventilated area

Handling and Storage:

-

Avoid contact with skin, eyes, and clothing.[7]

-

Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[7]

-

Store away from incompatible materials such as strong oxidizing agents and bases.

Disposal:

-

Dispose of waste in accordance with local, regional, and national regulations.[7]

Conclusion

1-Chloro-2-nitro-4-(trifluoromethoxy)benzene is a versatile and valuable building block for organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. Its unique combination of functional groups allows for a wide range of chemical transformations, enabling the construction of complex molecular architectures. A thorough understanding of its physicochemical properties, reactivity, and safe handling procedures, as outlined in this guide, is crucial for its effective and responsible use in research and development.

References

-

MDPI. (n.d.). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Retrieved from [Link]

-

OECD Existing Chemicals Database. (2001, September 14). 1-Chloro-2-nitrobenzene CAS: 88-73-3. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)-. Retrieved from [Link]

-

Loba Chemie. (2016, May 19). 1-CHLORO-2 NITROBENZENE FOR SYNTHESIS MSDS CAS-No. Retrieved from [Link]

-

ResearchGate. (2025, October 16). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Retrieved from [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (n.d.). Retrieved from [Link]

- Google Patents. (n.d.). CN102336689A - Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride.

-

OEHHA. (1999, November 1). EVIDENCE ON THE CARCINOGENICITY OF 1-CHLORO4-NITROBENZENE. Retrieved from [Link]

-

PubChem. (n.d.). 1-Chloro-2-nitro-4-(trifluoromethoxy)benzene. Retrieved from [Link]

-

The Role of 1-Chloro-4-Fluoro-2-Nitrobenzene in Modern Pharmaceutical Synthesis. (n.d.). Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Retrieved from [Link]

- Google Patents. (n.d.). WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.

-

NIH. (2021, September 30). Bacterial mutagenicity test data: collection by the task force of the Japan pharmaceutical manufacturers association. Retrieved from [Link]

-

Common Conditions. (n.d.). Nitro Reduction. Retrieved from [Link]

Sources

- 1. 1-Chloro-2-nitro-4-(trifluoromethoxy)benzene | C7H3ClF3NO3 | CID 23297211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 588-09-0|1-Chloro-2-nitro-4-(trifluoromethoxy)benzene|BLD Pharm [bldpharm.com]

- 3. Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)- [webbook.nist.gov]

- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. Benzene, 1-chloro-4-nitro-2-(trifluoromethyl)- [webbook.nist.gov]

- 8. WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds - Google Patents [patents.google.com]

A Comprehensive Technical Guide to 1-Chloro-2-nitro-4-(trifluoromethoxy)benzene: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides an in-depth analysis of 1-chloro-2-nitro-4-(trifluoromethoxy)benzene, a key fluorinated building block in modern medicinal chemistry. We will explore its chemical identity, physicochemical properties, a robust synthesis protocol, characteristic reactivity, and its strategic importance in the development of novel therapeutics. Particular emphasis is placed on the influence of the trifluoromethoxy group on molecular properties and its implications for drug design. Safety protocols and handling procedures are also detailed to ensure safe and effective laboratory use.

Chemical Identity and Physicochemical Properties

1-Chloro-2-nitro-4-(trifluoromethoxy)benzene is a substituted aromatic compound with the IUPAC name 1-chloro-2-nitro-4-(trifluoromethoxy)benzene .[1] Its unique substitution pattern, featuring a chloro group, a nitro group, and a trifluoromethoxy group, makes it a versatile intermediate in organic synthesis.

Table 1: Key Identifiers and Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | 1-chloro-2-nitro-4-(trifluoromethoxy)benzene | [1] |

| CAS Number | 588-09-0 | [1][2] |

| Molecular Formula | C₇H₃ClF₃NO₃ | [1][2] |

| Molecular Weight | 241.55 g/mol | [1][2] |

| Boiling Point | 99-100 °C at 13 mmHg | |

| Solubility | Insoluble in water; Soluble in apolar organic solvents like benzene and toluene. | |

| Appearance | Expected to be a solid or liquid at room temperature. |

Synthesis of 1-Chloro-2-nitro-4-(trifluoromethoxy)benzene

The most direct and industrially viable synthesis of 1-chloro-2-nitro-4-(trifluoromethoxy)benzene involves the electrophilic nitration of the readily available starting material, 1-chloro-4-(trifluoromethoxy)benzene. The trifluoromethoxy group is a meta-director, while the chloro group is an ortho, para-director. Due to the steric hindrance and the combined electronic effects, the nitration is expected to predominantly occur at the position ortho to the chloro group.

Caption: Synthesis of 1-Chloro-2-nitro-4-(trifluoromethoxy)benzene.

Experimental Protocol:

Objective: To synthesize 1-chloro-2-nitro-4-(trifluoromethoxy)benzene via electrophilic nitration.

Materials:

-

1-chloro-4-(trifluoromethoxy)benzene

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Ice

-

Dichloromethane

-

Saturated Sodium Bicarbonate solution

-

Brine

-

Anhydrous Magnesium Sulfate

-

Rotary Evaporator

-

Standard laboratory glassware

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 1-chloro-4-(trifluoromethoxy)benzene (1.0 eq).

-

Cool the flask to 0 °C using an ice bath.

-

Slowly add concentrated sulfuric acid (2.0 eq) while maintaining the temperature below 10 °C.

-

In a separate beaker, prepare the nitrating mixture by carefully adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.1 eq) at 0 °C.

-

Add the nitrating mixture dropwise to the reaction flask via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure 1-chloro-2-nitro-4-(trifluoromethoxy)benzene.

Self-Validation: The successful synthesis can be confirmed by comparing the spectroscopic data (NMR, IR, MS) of the product with known data for the target compound or its isomers, and by its melting or boiling point.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing nitro group and the trifluoromethoxy group, and the ortho- and meta-couplings between the protons.

-

¹³C NMR: The carbon NMR spectrum will display seven distinct signals: six for the aromatic carbons and one for the trifluoromethoxy carbon. The carbon attached to the trifluoromethoxy group will appear as a quartet due to coupling with the three fluorine atoms.

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the C-Cl, C-F, and C-O bonds. Strong absorptions corresponding to the symmetric and asymmetric stretching vibrations of the nitro group (NO₂) are expected around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.[3]

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of the nitro group and the chlorine atom.

Chemical Reactivity and Synthetic Utility

The reactivity of 1-chloro-2-nitro-4-(trifluoromethoxy)benzene is dictated by its functional groups, making it a valuable intermediate for further chemical transformations.

Caption: Key reactions of 1-Chloro-2-nitro-4-(trifluoromethoxy)benzene.

Nucleophilic Aromatic Substitution

The presence of the electron-withdrawing nitro group ortho to the chlorine atom activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). The chlorine atom can be displaced by a variety of nucleophiles, such as amines, alkoxides, and thiolates, to introduce new functional groups. This reaction is a cornerstone for building molecular complexity.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group using standard reducing agents like iron powder in acidic medium (e.g., Fe/HCl) or catalytic hydrogenation (e.g., H₂/Pd-C). The resulting aniline derivative, 2-chloro-5-(trifluoromethoxy)aniline, is a valuable precursor for the synthesis of heterocycles and other complex molecules, often found in pharmacologically active compounds.

Applications in Drug Discovery and Medicinal Chemistry

The trifluoromethoxy (-OCF₃) group is a highly sought-after substituent in modern drug design. Its incorporation into drug candidates can significantly enhance their pharmacological profile.

-

Metabolic Stability: The trifluoromethoxy group is more resistant to metabolic degradation compared to a methoxy group, leading to an increased half-life of the drug in the body.

-

Lipophilicity: The -OCF₃ group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its biological target.

-

Bioisosteric Replacement: The trifluoromethoxy group can act as a bioisostere for other groups, allowing for the fine-tuning of a drug's properties without drastically altering its shape.

1-Chloro-2-nitro-4-(trifluoromethoxy)benzene serves as a key starting material for introducing the trifluoromethoxy-substituted phenyl moiety into potential drug candidates. The versatile reactivity of its chloro and nitro groups allows for its incorporation into a wide range of molecular scaffolds.

Safety, Handling, and Toxicology

As with all nitroaromatic compounds, 1-chloro-2-nitro-4-(trifluoromethoxy)benzene should be handled with care in a well-ventilated fume hood.[4][5]

Hazard Statements:

-

H302: Harmful if swallowed.[2]

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4]

-

Avoid inhalation of vapors and contact with skin and eyes.[4]

-

In case of contact, immediately flush the affected area with plenty of water.[4]

-

Store in a cool, dry, and well-ventilated area away from incompatible materials.[4]

-

Dispose of waste in accordance with local, state, and federal regulations.

Toxicological Profile: While specific toxicological data for 1-chloro-2-nitro-4-(trifluoromethoxy)benzene is limited, nitroaromatic compounds as a class are known to have potential health effects. Chronic exposure should be avoided.

Conclusion

1-Chloro-2-nitro-4-(trifluoromethoxy)benzene is a strategically important building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its unique combination of reactive functional groups and the beneficial properties imparted by the trifluoromethoxy moiety make it an invaluable tool for medicinal chemists. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective and safe utilization in the laboratory.

References

-

Sinfoo Biotech. Benzene, 1-chloro-2-nitro-4-(trifluoromethoxy)-. [Link]

-

Loba Chemie. (2016-05-19). 1-CHLORO-2 NITROBENZENE FOR SYNTHESIS MSDS. [Link]

-

MDPI. (2012). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. [Link]

-

PubChem. 1-Chloro-2-nitro-4-(trifluoromethoxy)benzene. [Link]

-

NIST. Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)-. [Link]

-

Oakwood Chemical. 1-Chloro-2-nitro-4-(trifluoromethoxy)benzene. [Link]

-

ResearchGate. (2012). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. [Link]

-

Supporting Information. General information. [Link]

Sources

An In-Depth Technical Guide to the Safe Handling of 1-Chloro-2-nitro-4-(trifluoromethoxy)benzene

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Section 1: Compound Identification and Strategic Importance

1-Chloro-2-nitro-4-(trifluoromethoxy)benzene is a substituted aromatic compound with significant applications as a building block in medicinal chemistry and materials science. Its trifluoromethoxy group imparts unique properties such as increased metabolic stability and lipophilicity, making it a valuable moiety in the design of novel therapeutic agents.

Key Identifiers:

-

IUPAC Name: 1-chloro-2-nitro-4-(trifluoromethoxy)benzene[1]

-

CAS Number: 588-09-0[1]

-

Molecular Formula: C₇H₃ClF₃NO₃[1]

-

Molecular Weight: 241.55 g/mol [1]

-

Synonyms: 2-Chloro-5-(trifluoromethoxy)nitrobenzene[1]

Molecular Structure

The arrangement of the chloro, nitro, and trifluoromethoxy groups on the benzene ring dictates its reactivity and toxicological profile. Understanding this structure is fundamental to predicting its chemical behavior and handling requirements.

Caption: Chemical structure of 1-Chloro-2-nitro-4-(trifluoromethoxy)benzene.

Section 2: Comprehensive Hazard Identification and Classification

This compound is classified as hazardous. The primary hazards are related to irritation of the skin, eyes, and respiratory system. All handling procedures must be designed to mitigate these risks.

GHS Classification Summary

The Globally Harmonized System (GHS) provides a universal standard for hazard communication. The classification for this compound necessitates the "Warning" signal word.

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

Data sourced from BLDpharm Safety Data Sheet.[2]

Precautionary Statements (P-Statements)

Adherence to the following precautionary statements is mandatory for the safe handling of this substance:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

-

P264: Wash face, hands and any exposed skin thoroughly after handling.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

-

P405: Store locked up.[3]

-

P501: Dispose of contents/container to an approved waste disposal plant.[3]

Section 3: Exposure Controls and Personal Protective Equipment (PPE)

The cornerstone of safe handling is a multi-layered approach that combines engineering controls with appropriate PPE. The causality is simple: minimize all potential routes of exposure.

Engineering Controls

-

Primary Control: Always handle this chemical within a certified chemical fume hood to control vapor and aerosol exposure.

-

Ventilation: Ensure the laboratory is well-ventilated with a minimum of 6-12 air changes per hour.

-

Safety Stations: Eyewash stations and safety showers must be readily accessible and tested regularly.[4][5]

Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a matter of preference but a scientifically-driven choice based on the compound's properties and potential for exposure.

| Protection Type | Specification | Rationale |

| Eye/Face Protection | ANSI Z87.1 or EN 166 compliant safety glasses with side shields or goggles. A face shield is required when handling larger quantities. | Protects against splashes and airborne particles that can cause serious eye irritation. |

| Hand Protection | Nitrile or neoprene gloves. Inspect gloves for integrity before each use. Use proper glove removal technique. | Provides a chemical barrier to prevent skin contact, which can cause irritation. |

| Skin and Body Protection | A flame-retardant lab coat, long pants, and closed-toe shoes are mandatory. | Minimizes the risk of accidental skin contact. |

| Respiratory Protection | Not typically required when using a fume hood. If engineering controls are not sufficient, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | Prevents inhalation of vapors that can irritate the respiratory system. |

Section 4: Safe Handling, Storage, and Disposal Protocols

Workflow for Safe Laboratory Handling

The following workflow is a self-validating system designed to ensure safety at each step of the experimental process.

Caption: A validated workflow for the safe handling of the compound in a lab setting.

Storage Requirements

Proper storage is critical to maintaining the compound's stability and preventing accidental release.

-

Conditions: Store in a cool, dry, and well-ventilated area.

-

Container: Keep the container tightly closed and clearly labeled.

-

Incompatibilities: Store away from strong oxidizing agents and strong bases.

-

Security: The storage area should be locked and accessible only to authorized personnel.[3]

Disposal Protocol

All waste containing this compound must be treated as hazardous.

-

Procedure: Dispose of the contents and container in accordance with local, state, and federal regulations. This typically involves using a licensed hazardous waste disposal company.[4]

-

Categorization: Classify waste as halogenated organic waste for proper segregation.

Section 5: Emergency Procedures – A Logical Approach

In the event of an emergency, a calm and systematic response is crucial.

First-Aid Measures

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]

-

Skin Contact: Remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[4]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

Accidental Release Response

The following decision tree outlines the immediate steps to take in the event of a spill.

Caption: Decision tree for responding to an accidental laboratory spill.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]

-

Specific Hazards: Thermal decomposition can produce toxic and corrosive gases, including carbon oxides, nitrogen oxides (NOx), hydrogen chloride gas, and hydrogen fluoride.[5][6]

-

Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[5]

Section 6: Physical, Chemical, and Toxicological Profile

Physical and Chemical Properties

| Property | Value |

| Molecular Weight | 241.55 g/mol [1] |

| Appearance | Data not available |

| Odor | Data not available |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Solubility | Data not available |

Toxicological Data

While comprehensive toxicological data for this specific compound is limited, the hazard classification indicates potential for harm. The primary routes of exposure are inhalation, ingestion, and skin/eye contact. Effects are generally characterized by irritation to the exposed tissues. Chronic effects have not been fully investigated, and as with many novel chemical entities, it should be handled as a substance of unknown long-term toxicity.

References

-

New Jersey Department of Health. (2000). Hazardous Substance Fact Sheet: BENZENE, 1-(CHLORO- METHYL)-4-NITRO-. Retrieved from [Link]

-

Sdfine. (n.d.). 1-chloro-2-nitrobenzene Safety Data Sheet. Retrieved from [Link]

-

Valspar. (2021). Safety Data Sheet. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23297211, 1-Chloro-2-nitro-4-(trifluoromethoxy)benzene. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. 1-Chloro-2-nitro-4-(trifluoromethoxy)benzene | C7H3ClF3NO3 | CID 23297211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 588-09-0|1-Chloro-2-nitro-4-(trifluoromethoxy)benzene|BLD Pharm [bldpharm.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

An In-depth Technical Guide to the Spectral Analysis of 1-Chloro-2-nitro-4-(trifluoromethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectral data for the chemical compound 1-chloro-2-nitro-4-(trifluoromethoxy)benzene, a key intermediate in various synthetic pathways. Understanding its spectral signature is crucial for reaction monitoring, quality control, and structural confirmation in research and development settings. This document delves into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the molecule's structure and the scientific principles behind the observed spectral characteristics.

Compound Profile: 1-Chloro-2-nitro-4-(trifluoromethoxy)benzene

1-Chloro-2-nitro-4-(trifluoromethoxy)benzene (CAS No. 588-09-0) is a substituted aromatic compound with the molecular formula C₇H₃ClF₃NO₃ and a molecular weight of 241.55 g/mol .[1] Its structure incorporates several key functional groups that give rise to a distinct and interpretable spectral profile. The strategic placement of a chloro, a nitro, and a trifluoromethoxy group on the benzene ring creates a unique electronic environment, which is reflected in its spectroscopic data.

Table 1: Physicochemical Properties of 1-Chloro-2-nitro-4-(trifluoromethoxy)benzene

| Property | Value | Reference |

| CAS Number | 588-09-0 | [1] |

| Molecular Formula | C₇H₃ClF₃NO₃ | [1] |

| Molecular Weight | 241.55 g/mol | [1] |

| IUPAC Name | 1-chloro-2-nitro-4-(trifluoromethoxy)benzene | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 1-chloro-2-nitro-4-(trifluoromethoxy)benzene, both ¹H and ¹³C NMR provide critical information about the substitution pattern and electronic effects of the substituents on the aromatic ring.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts are influenced by the electron-withdrawing nature of the nitro group and the chloro and trifluoromethoxy substituents.

Interpretation of the ¹H NMR Spectrum:

The nitro group is a strong de-shielding group, causing protons ortho and para to it to shift downfield. The chloro and trifluoromethoxy groups also exhibit electron-withdrawing inductive effects. The interplay of these effects will determine the precise chemical shifts of the aromatic protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about all seven carbon atoms in the molecule. The carbon atoms directly attached to the electronegative substituents (Cl, NO₂, OCF₃) will be significantly shifted. The trifluoromethoxy group will also introduce a quartet splitting pattern for the carbon atom of the -OCF₃ group due to coupling with the three fluorine atoms.

Interpretation of the ¹³C NMR Spectrum:

The carbon attached to the nitro group (C-2) is expected to be significantly deshielded. The carbons bonded to the chlorine (C-1) and the trifluoromethoxy group (C-4) will also show downfield shifts. The trifluoromethyl carbon will appear as a quartet.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 1-chloro-2-nitro-4-(trifluoromethoxy)benzene will be characterized by absorption bands corresponding to the nitro, trifluoromethoxy, and chloro-substituted aromatic functionalities.

Table 2: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 1520-1560 & 1340-1380 | N-O (Nitro group) | Asymmetric and symmetric stretching vibrations. |

| 1250-1290 | C-O-C (Ether) | Asymmetric stretching of the trifluoromethoxy group. |

| 1150-1210 | C-F (Trifluoromethyl) | Strong C-F stretching vibrations. |

| 1450-1600 | C=C (Aromatic ring) | Ring stretching vibrations. |

| 1000-1100 | C-Cl (Aryl chloride) | Stretching vibration. |

Expert Insight: The presence of strong absorption bands for the nitro and trifluoromethoxy groups are key diagnostic features in the IR spectrum of this molecule. The exact positions of the aromatic C-H bending vibrations in the fingerprint region can also provide confirmatory evidence of the substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Interpretation of the Mass Spectrum:

The molecular ion peak (M⁺) should be observed at m/z 241, corresponding to the molecular weight of the compound. Due to the presence of a chlorine atom, an M+2 peak with approximately one-third the intensity of the M⁺ peak is expected, arising from the ³⁷Cl isotope.

Expected Fragmentation Pattern:

The fragmentation of 1-chloro-2-nitro-4-(trifluoromethoxy)benzene under electron ionization is expected to proceed through several pathways, including:

-

Loss of NO₂: A common fragmentation for nitroaromatic compounds, leading to a significant fragment ion.

-

Loss of the trifluoromethoxy group: Cleavage of the C-O bond can result in the loss of the -OCF₃ radical.

-

Loss of a chlorine atom: Cleavage of the C-Cl bond will also lead to a characteristic fragment.

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for 1-chloro-2-nitro-4-(trifluoromethoxy)benzene.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in an NMR tube.

-

Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Set the spectral width to cover the aromatic region (typically 0-10 ppm).

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Set the spectral width to cover the expected range for aromatic and substituted carbons (typically 0-200 ppm).

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

IR Spectroscopy Protocol

-

Sample Preparation (ATR): Place a small amount of the solid or liquid sample directly on the ATR crystal.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction using a spectrum of the clean ATR crystal.

Mass Spectrometry Protocol (Electron Ionization)

-

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Use a standard electron ionization energy of 70 eV.

-

Mass Analysis: Scan a mass range that includes the expected molecular weight (e.g., m/z 50-300).

-

Data Analysis: Identify the molecular ion peak and major fragment ions. Analyze the isotopic patterns for chlorine-containing fragments.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the spectroscopic analysis workflows.

Caption: Workflow for NMR data acquisition and analysis.

Caption: Workflows for IR and MS data acquisition and analysis.

Conclusion

The spectral data of 1-chloro-2-nitro-4-(trifluoromethoxy)benzene provides a clear and detailed picture of its molecular structure. The combination of NMR, IR, and MS techniques allows for unambiguous identification and characterization. The insights provided in this guide serve as a valuable resource for scientists and researchers working with this compound, enabling them to confidently interpret their own experimental data and ensure the integrity of their synthetic work.

References

-

PubChem. 1-Chloro-2-nitro-4-(trifluoromethoxy)benzene. [Link]. Accessed January 22, 2026.

Sources

A Senior Application Scientist's Guide to the Spectroscopic Analysis of 1-Chloro-2-nitro-4-(trifluoromethoxy)benzene

Foreword: The Analytical Imperative for Complex Aromatic Compounds

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. Substituted nitroaromatic compounds are foundational building blocks in the synthesis of a wide array of pharmaceuticals and specialty chemicals. 1-Chloro-2-nitro-4-(trifluoromethoxy)benzene (CAS 588-09-0) is a prime example of a multifaceted molecule where the interplay of electron-withdrawing and donating groups, along with halogen substituents, presents a unique analytical challenge.[1] This guide provides an in-depth, practical framework for the comprehensive spectroscopic analysis of this compound, moving beyond mere data presentation to a deeper understanding of the "why" behind the expected spectral features. Our approach is grounded in the principles of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering researchers a robust methodology for unambiguous characterization.

Molecular Profile of 1-Chloro-2-nitro-4-(trifluoromethoxy)benzene

A thorough analysis begins with a clear understanding of the molecule's fundamental properties.

| Property | Value | Source |

| Chemical Formula | C₇H₃ClF₃NO₃ | [1] |

| Molecular Weight | 241.55 g/mol | [1] |

| CAS Number | 588-09-0 | [1] |

| IUPAC Name | 1-chloro-2-nitro-4-(trifluoromethoxy)benzene | [1] |

The strategic placement of a chloro group ortho to a nitro group, and a trifluoromethoxy group para to the nitro group, creates a distinct electronic environment around the aromatic ring, which will be reflected in its spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-nuclear Approach

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For a compound like 1-Chloro-2-nitro-4-(trifluoromethoxy)benzene, a multi-nuclear approach (¹H, ¹³C, and ¹⁹F) is not just beneficial, but essential for complete characterization.

Rationale for NMR Experimental Design

The choice of NMR experiments is dictated by the need to unambiguously assign every proton, carbon, and fluorine atom in the molecule. The low natural abundance of ¹³C necessitates longer acquisition times or higher sample concentrations for this nucleus.[2] The high sensitivity and 100% natural abundance of ¹H and ¹⁹F make them relatively quick to analyze.[3]

Experimental Protocol: NMR Analysis

-

Sample Preparation : Dissolve 10-20 mg of 1-Chloro-2-nitro-4-(trifluoromethoxy)benzene in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, high-quality 5 mm NMR tube.[2] The choice of solvent is critical; CDCl₃ is a good first choice for general solubility, while DMSO-d₆ can be used if the compound is not sufficiently soluble.

-

Instrument Setup : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion, which is particularly important for resolving the complex splitting patterns of the aromatic protons.

-

¹H NMR Acquisition : Acquire a standard one-dimensional proton spectrum. Key parameters to optimize include the number of scans (typically 8-16 for good signal-to-noise), relaxation delay (D1, usually 1-2 seconds), and acquisition time.

-

¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C spectrum. Due to the lower sensitivity of the ¹³C nucleus, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

¹⁹F NMR Acquisition : Acquire a proton-decoupled ¹⁹F spectrum. This is typically a fast experiment due to the high receptivity of the ¹⁹F nucleus.[3]

-

2D NMR (Optional but Recommended) : For unambiguous assignment, Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are invaluable. HSQC correlates directly bonded ¹H and ¹³C nuclei, while HMBC reveals longer-range (2-3 bond) correlations.

Predicted ¹H NMR Spectrum

The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the benzene ring. The chemical shifts are influenced by the electronic effects of the substituents. The nitro group is a strong electron-withdrawing group, causing significant deshielding (downfield shifts) of the ortho and para protons.[4] The trifluoromethoxy group is also electron-withdrawing, while the chloro group has a more complex effect due to the interplay of its inductive withdrawal and lone pair donation.

| Predicted Proton Signal | Chemical Shift (δ, ppm) Range | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-3 | 7.8 - 8.2 | d | J ≈ 2-3 Hz | Ortho to the strongly deshielding nitro group. |

| H-5 | 7.4 - 7.7 | dd | J ≈ 8-9 Hz, 2-3 Hz | Ortho to the trifluoromethoxy group and meta to the nitro group. |

| H-6 | 7.6 - 7.9 | d | J ≈ 8-9 Hz | Ortho to the chloro group and meta to the nitro group. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show seven signals: six for the aromatic carbons and one for the trifluoromethoxy carbon. The chemical shifts are influenced by the electronegativity of the substituents and resonance effects.

| Predicted Carbon Signal | Chemical Shift (δ, ppm) Range | Rationale |

| C-1 (C-Cl) | 130 - 135 | Attached to chlorine. |

| C-2 (C-NO₂) | 145 - 150 | Attached to the strongly electron-withdrawing nitro group. |

| C-3 | 120 - 125 | Influenced by the ortho nitro group. |

| C-4 (C-OCF₃) | 150 - 155 | Attached to the electronegative oxygen of the trifluoromethoxy group. |

| C-5 | 115 - 120 | Influenced by the ortho trifluoromethoxy group. |

| C-6 | 125 - 130 | Influenced by the ortho chloro group. |

| -OCF₃ | 118 - 122 (quartet) | The carbon of the trifluoromethoxy group will appear as a quartet due to coupling with the three fluorine atoms. |

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum is expected to show a single, sharp signal for the three equivalent fluorine atoms of the trifluoromethoxy group. The chemical shift of -OCF₃ groups typically appears in a distinct region of the ¹⁹F NMR spectrum.[3]

| Predicted Fluorine Signal | Chemical Shift (δ, ppm) Range | Rationale |

| -OCF₃ | -56 to -60 | This is a characteristic range for trifluoromethoxy groups attached to an aromatic ring. |

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: FTIR Analysis

-

Sample Preparation : For a solid sample, the Attenuated Total Reflectance (ATR) technique is the most convenient. A small amount of the powdered sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

-

Data Acquisition : The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded first and automatically subtracted from the sample spectrum.

Predicted IR Spectrum

The IR spectrum of 1-Chloro-2-nitro-4-(trifluoromethoxy)benzene will be characterized by several key absorption bands.

| Wavenumber (cm⁻¹) Range | Vibration | Rationale |

| 3100 - 3000 | Aromatic C-H stretch | Characteristic of C-H bonds on a benzene ring.[5][6] |

| 1600 - 1450 | Aromatic C=C ring stretch | A series of peaks in this region confirms the presence of the aromatic ring.[7] |

| 1550 - 1475 | Asymmetric NO₂ stretch | A strong, characteristic absorption for aromatic nitro compounds.[8][9] |

| 1360 - 1290 | Symmetric NO₂ stretch | Another strong, characteristic absorption for aromatic nitro groups.[8][9] |

| 1250 - 1100 | C-O-C stretch & C-F stretch | This region will likely contain strong absorptions from the trifluoromethoxy group. |

| 800 - 600 | C-Cl stretch | A moderate to strong absorption in the fingerprint region. |

The two strong absorptions for the nitro group are particularly diagnostic.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, offering valuable clues about its structure.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction : The sample can be introduced directly into the ion source via a direct insertion probe or, more commonly, after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization : Electron Ionization (EI) is a common technique for volatile, thermally stable compounds. For less stable molecules, softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used.[10]

-

Mass Analysis : The ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

Predicted Mass Spectrum (under EI conditions)

The mass spectrum will provide the molecular weight and characteristic fragment ions.

| m/z Value | Identity | Rationale |

| 241/243 | [M]⁺ (Molecular Ion) | The molecular ion peak will show an M+2 peak with approximately one-third the intensity of the M peak, which is the characteristic isotopic signature of a single chlorine atom. |

| 211/213 | [M - NO]⁺ | Loss of a nitric oxide radical is a common fragmentation pathway for nitroaromatics. |

| 195/197 | [M - NO₂]⁺ | Loss of the entire nitro group. |

| 166 | [M - NO₂ - Cl]⁺ | Subsequent loss of the chlorine atom. |

| 75 | [C₆H₃]⁺ | A fragment corresponding to the benzene ring after loss of all substituents. |

The presence of the chlorine isotope pattern is a key diagnostic feature in the mass spectrum.

Integrated Spectroscopic Workflow

The power of spectroscopic analysis lies in the integration of data from multiple techniques. The following workflow illustrates a logical approach to the characterization of 1-Chloro-2-nitro-4-(trifluoromethoxy)benzene.

Caption: Integrated workflow for the spectroscopic characterization of the target compound.

Conclusion: A Self-Validating Analytical Approach

References

-

Aluminum Chemist. (2021, April 17). Lec15 - IR Spectra of Aromatic Compounds [Video]. YouTube. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23297211, 1-Chloro-2-nitro-4-(trifluoromethoxy)benzene. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)-. NIST Chemistry WebBook. Retrieved from [Link]

-

Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. [Link]

-

University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. Chem LibreTexts. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). NMR Protocols and Methods. Retrieved from [Link]

-

Chemistry Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Retrieved from [Link]

-

PREMIER Biosoft. (n.d.). Introduction, Principle of Mass Spectrometry, Components of Mass Spectrometer, Applications. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H and 13 C NMR chemical shifts of nitrobenzene amination products.... Retrieved from [Link]

-

PubMed. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. [Link]

-

AZoM. (2025). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]

-

Spectroscopy Online. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Retrieved from [Link]

-

Chemistry LibreTexts. (2019). 2.2: Mass Spectrometry. Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

University of Oxford. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

-

Fiveable. (n.d.). Mass spectrometry (MS) | Organic Chemistry II Class Notes. Retrieved from [Link]

-

National Institutes of Health. (n.d.). NMR-spectroscopic analysis of mixtures: from structure to function. Retrieved from [Link]

-

YouTube. (2021). f 19 NMR Spectroscopy: Multinuclear NMR. Retrieved from [Link]

-

SIELC Technologies. (2018). 1-Chloro-2-nitro-4-(trifluoromethyl)benzene. Retrieved from [Link]

-

YouTube. (2022). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. Retrieved from [Link]

-

Journal of the American Chemical Society. (1956). The Infrared Spectra of Aromatic Compounds. IV. The Nitro Valence Vibrations in p-Disubstituted Nitrobenzenes. [Link]

-

University of Ottawa NMR Facility Blog. (2007). 13C NMR of Fluorinated Organics. Retrieved from [Link]

-

Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

-

Chemistry – An Asian Journal. (2018). Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)/Donating (NH2) Group be Explained in Terms of Resonance Effects of Substituents?. Retrieved from [Link]

-

YouTube. (2021). Mass Spectrometry. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Scribd. (n.d.). 1H-NMR Organic Structure Guide. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

Chemistry LibreTexts. (n.d.). Infrared of nitro compounds. Retrieved from [Link]

-

OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Retrieved from [Link]

-

Wikipedia. (n.d.). Mass spectrometry. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

-

PubMed. (n.d.). Degradation of Chlorinated Nitroaromatic Compounds. Retrieved from [Link]

-

University of Calgary. (n.d.). Chemical shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). Spectral data of 1 a (¹³C NMR shifts in blue and ¹H in yellow, in ppm,.... Retrieved from [Link]

-